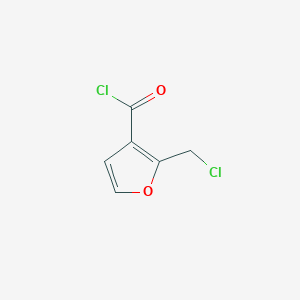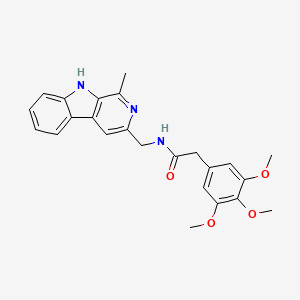
2-(Chloromethyl)furan-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)furan-3-carbonyl chloride is an organic compound with the molecular formula C6H4Cl2O2 It is a derivative of furan, a heterocyclic aromatic compound, and contains both a chloromethyl group and a carbonyl chloride group attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)furan-3-carbonyl chloride can be synthesized through the chlorination of 2-(hydroxymethyl)furan-3-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process can be summarized as follows:
Starting Material: 2-(Hydroxymethyl)furan-3-carboxylic acid.
Chlorinating Agent: Thionyl chloride (SOCl2).
Reaction Conditions: The reaction is carried out under reflux conditions, typically at a temperature of around 80-90°C. The reaction mixture is stirred until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction.
Product Isolation: The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative chlorinating agents such as phosphorus trichloride (PCl3) or oxalyl chloride (COCl)2 may be explored for improved efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)furan-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted derivatives.
Hydrolysis: The carbonyl chloride group is susceptible to hydrolysis, forming 2-(chloromethyl)furan-3-carboxylic acid.
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and under mild conditions.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base (e.g., sodium hydroxide) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 2-(aminomethyl)furan-3-carbonyl chloride, 2-(alkoxymethyl)furan-3-carbonyl chloride, and 2-(thiomethyl)furan-3-carbonyl chloride.
Hydrolysis: 2-(Chloromethyl)furan-3-carboxylic acid.
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)furan-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various furan derivatives and heterocyclic compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)furan-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonyl chloride group can undergo hydrolysis, releasing hydrogen chloride and forming carboxylic acid derivatives. These reactions are facilitated by the electron-withdrawing nature of the carbonyl chloride group, which enhances the electrophilicity of the chloromethyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)furan-2-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 2-position.
5-(Chloromethyl)furan-2-carbonyl chloride: Similar structure but with the chloromethyl group at the 5-position.
Furan-2,5-dicarbonyl chloride: Contains two carbonyl chloride groups at the 2- and 5-positions.
Uniqueness
2-(Chloromethyl)furan-3-carbonyl chloride is unique due to the specific positioning of the chloromethyl and carbonyl chloride groups on the furan ring. This unique arrangement imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propriétés
IUPAC Name |
2-(chloromethyl)furan-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXYHIUTKUDECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572633 |
Source


|
| Record name | 2-(Chloromethyl)furan-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246178-74-5 |
Source


|
| Record name | 2-(Chloromethyl)furan-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)



![6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one](/img/structure/B13944561.png)



![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)
![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)


